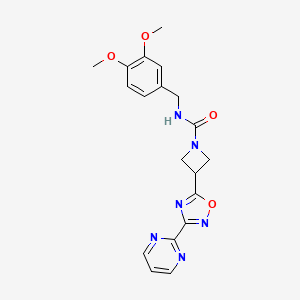

N-(3,4-dimethoxybenzyl)-3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide

Description

N-(3,4-dimethoxybenzyl)-3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide is a heterocyclic compound featuring an azetidine core linked to a pyrimidinyl-oxadiazole moiety and a 3,4-dimethoxybenzyl group.

Properties

IUPAC Name |

N-[(3,4-dimethoxyphenyl)methyl]-3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N6O4/c1-27-14-5-4-12(8-15(14)28-2)9-22-19(26)25-10-13(11-25)18-23-17(24-29-18)16-20-6-3-7-21-16/h3-8,13H,9-11H2,1-2H3,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGENHBISURBSCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CNC(=O)N2CC(C2)C3=NC(=NO3)C4=NC=CC=N4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structural Analogs

The provided evidence includes compounds with overlapping structural features, such as pyrimidine derivatives, triazolo-pyrimidines, and substituted benzyl groups. Below is a detailed comparison based on molecular architecture and classification:

Key Structural Differences

Core Heterocycle: The target compound contains a 1,2,4-oxadiazole ring fused to pyrimidine, whereas analogs in predominantly feature [1,2,4]triazolo[1,5-a]pyrimidine cores (e.g., compounds 2, 3, 11) . The azetidine ring in the target compound is rare among the listed analogs, which often use propanoic acid chains (e.g., compounds 2, 3, 12) .

Substituent Variations :

- The 3,4-dimethoxybenzyl group in the target compound is structurally similar to the 3,4-dimethoxyphenyl substituent in compound 3 of but differs in attachment (benzyl vs. phenyl) .

- Pyrazolyl and fluorophenyl groups are common in analogs (e.g., compounds 1, 10, 12) but absent in the target compound .

Functional Groups: Carboxamide functionality in the target contrasts with the propanoic acid termini in most analogs (e.g., compounds 2, 3, 6) .

Data Table: Structural Comparison with Selected Analogs

Research Findings and Limitations

- Activity Gaps : While analogs like compound 3 (3,4-dimethoxyphenyl) and compound 12 (4-fluorophenyl) may share target binding profiles due to aryl substituents, the azetidine-oxadiazole core of the target compound could confer distinct steric or electronic properties .

- Synthetic Challenges : The azetidine ring and oxadiazole-pyrimidine fusion in the target compound likely require specialized synthetic routes compared to triazolo-pyrimidine analogs, which are more commonly reported .

- Data Deficiency: No experimental data (e.g., solubility, potency, or stability) for the target compound are available in the provided evidence, limiting direct functional comparisons.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(3,4-dimethoxybenzyl)-3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide?

- Methodological Answer : The synthesis typically involves coupling azetidine derivatives with oxadiazole and pyrimidine components. Key steps include:

- Formation of the 1,2,4-oxadiazole ring via cyclization of nitrile derivatives with hydroxylamine.

- Introduction of the pyrimidinyl group using nucleophilic substitution or metal-catalyzed cross-coupling reactions.

- Final carboxamide linkage via coupling agents (e.g., EDCI or HATU) in polar aprotic solvents like DMF or DMSO.

- Purification via column chromatography or recrystallization, with structural confirmation by NMR and mass spectrometry .

Q. How is the structural integrity of this compound validated experimentally?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR identify proton and carbon environments, confirming substituent positions (e.g., dimethoxybenzyl protons at δ 3.8–4.0 ppm).

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H] peak matching theoretical mass).

- X-ray Crystallography : Resolves 3D conformation using programs like SHELXL for refinement .

Q. What are the standard protocols for assessing its solubility and stability in biological buffers?

- Methodological Answer :

- Solubility : Test in PBS, DMSO, or ethanol using UV-Vis spectroscopy or HPLC.

- Stability : Incubate at physiological pH (7.4) and temperature (37°C), monitoring degradation via LC-MS over 24–72 hours. Adjust buffer ionic strength to mimic in vivo conditions .

Advanced Research Questions

Q. How can computational modeling predict target binding interactions for this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to hypothesized targets (e.g., kinases or GPCRs).

- Molecular Dynamics (MD) Simulations : Assess binding stability over 100-ns trajectories (AMBER or GROMACS).

- Free Energy Calculations : MM-PBSA/GBSA quantifies binding affinity, prioritizing residues critical for interaction (e.g., hydrogen bonds with pyrimidine or oxadiazole groups) .

Q. What strategies resolve contradictions in biological activity data across assays?

- Methodological Answer :

- Dose-Response Curves : Confirm IC/EC values in triplicate across orthogonal assays (e.g., fluorescence-based vs. radiometric).

- Off-Target Screening : Use panels like Eurofins’ SafetyScreen44 to rule out non-specific binding.

- Metabolite Analysis : LC-MS/MS identifies active/inactive metabolites that may skew results .

Q. How is the structure-activity relationship (SAR) optimized for enhanced potency?

- Methodological Answer :

- Analog Synthesis : Replace dimethoxybenzyl with halogenated or heteroaromatic groups (e.g., pyridinyl, thiophene).

- Oxadiazole Modifications : Test 1,2,4-oxadiazole vs. 1,3,4-isomers for metabolic stability.

- Azetidine Ring Expansion : Compare azetidine with pyrrolidine or piperidine derivatives to assess conformational flexibility .

Q. What experimental designs mitigate false positives in high-throughput screening (HTS)?

- Methodological Answer :

- Counter-Screens : Use target-negative cell lines or enzyme isoforms to validate selectivity.

- Redox/Florescence Interference Assays : Include controls like DTT or catalase to rule out assay artifacts.

- Orthogonal Assays : Confirm hits using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Critical Analysis of Evidence

- Synthesis & Characterization : , and 8 provide validated protocols for azetidine-oxadiazole systems, though solvent optimization (e.g., DMSO vs. DMF) may improve yields.

- Biological Evaluation : highlights SAR contradictions, necessitating meta-analysis of assay conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.